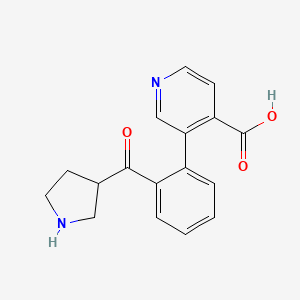
3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isonicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl group and the isonicotinic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and isonicotinic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Prolinol: A pyrrolidine derivative used in organic synthesis.
Uniqueness
3-(2-(Pyrrolidine-3-carbonyl)phenyl)isonicotinic acid is unique due to its combination of a pyrrolidine ring, phenyl group, and isonicotinic acid moiety. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H16N2O3 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c20-16(11-5-7-18-9-11)13-4-2-1-3-12(13)15-10-19-8-6-14(15)17(21)22/h1-4,6,8,10-11,18H,5,7,9H2,(H,21,22) |
InChI-Schlüssel |
GVUWDZVCKUXYLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CN=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


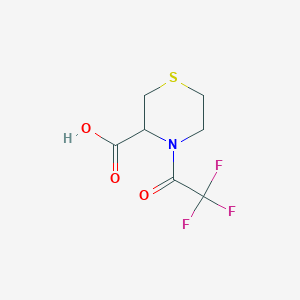
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
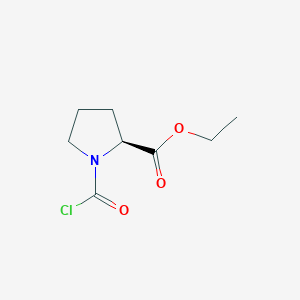

![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
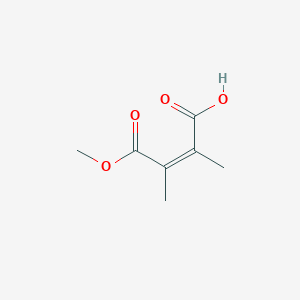
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12867674.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)

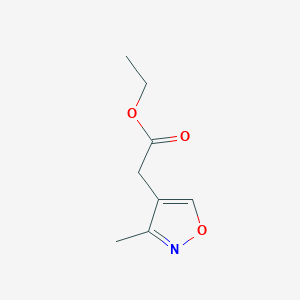
![(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)
![6-Methyl-2-oxo-1,5-dihydropyrrolo[3,2-f][1,3]benzoxazole-7-carboxylic acid](/img/structure/B12867726.png)
![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)
